molecular formula C11H14Si B8649278 Silacyclopent-3-ene, 1-methyl-1-phenyl- CAS No. 50694-31-0

Silacyclopent-3-ene, 1-methyl-1-phenyl-

Cat. No. B8649278
CAS RN: 50694-31-0
M. Wt: 174.31 g/mol
InChI Key: NRPBNSRSVCOHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silacyclopent-3-ene, 1-methyl-1-phenyl- is a useful research compound. Its molecular formula is C11H14Si and its molecular weight is 174.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silacyclopent-3-ene, 1-methyl-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silacyclopent-3-ene, 1-methyl-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

50694-31-0

Molecular Formula

C11H14Si

Molecular Weight

174.31 g/mol

IUPAC Name

1-methyl-1-phenyl-2,5-dihydrosilole

InChI

InChI=1S/C11H14Si/c1-12(9-5-6-10-12)11-7-3-2-4-8-11/h2-8H,9-10H2,1H3

InChI Key

NRPBNSRSVCOHBL-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CC=CC1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500 mL two neck rb flask equipped with a reflux condenser, a Teflon covered magnetic stirring bar and a rubber septum was placed active magnesium powder (9.6 g, 0.4 mol), methylphenyldichlorosilane (38.2 g, 0.2 mol) and THF (300 mL). The reflux condenser was connected to a refrigeration unit. Ethylene glycol cooled to -20° C. was circulated through the reflux condenser. 1,3-Butadiene (15.1 g, 0.28 mol) was condensed at -78° C. into a volumetric flask which was sealed with a rubber septum. The 1,3-butadiene was transferred into the reaction via a cannula. The reaction mixture was stirred at rt for 24 h. Ether (2×100 mL) was added. The organic solution was decanted from the magnesium chloride salts. These were transferred to a sintered glass funnel and were washed with ether (100 mL). The combined organic solution was washed with water (2×50 mL), dried over anhydrous magnesium sulfate, filtered and the volatile solvents removed by evaporation under reduced pressure. The residue was purified by distillation through a 10 cm vacuum jacketed Vigreux column. The expected compound, bp 105°-107° C., 5 mm Hg, 42% yield, was collected.
[Compound]
Name
two
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
38.2 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
15.1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

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